molecular formula C17H14N4O2S B11058944 Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate

Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B11058944
M. Wt: 338.4 g/mol
InChI Key: HKOSVUYNFUIZCY-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE is a complex organic compound that features a pyridine ring substituted with amino, cyano, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano groups can produce primary amines .

Scientific Research Applications

ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(4-AMINO-3,5-DICYANO-6-PHENYL-2-PYRIDYL)SULFANYL]ACETATE: shares similarities with other pyridine derivatives such as:

Uniqueness

The presence of both amino and cyano groups on the pyridine ring allows for versatile chemical modifications and interactions .

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 2-(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C17H14N4O2S/c1-2-23-14(22)10-24-17-13(9-19)15(20)12(8-18)16(21-17)11-6-4-3-5-7-11/h3-7H,2,10H2,1H3,(H2,20,21)

InChI Key

HKOSVUYNFUIZCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)N)C#N

Origin of Product

United States

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